molecular formula C21H28N6O5S B14015693 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid CAS No. 50507-94-3

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid

Cat. No.: B14015693
CAS No.: 50507-94-3
M. Wt: 476.6 g/mol
InChI Key: DTOZBVJMCXRZBN-UHFFFAOYSA-N
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Description

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a phenoxy derivative under controlled conditions. The reaction is often carried out in a solvent such as dioxane or water, with sodium carbonate as a base . The reaction temperature is maintained between 70-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave irradiation to accelerate the reaction process. This method employs a multimode reactor, such as the Synthos 3000, which can provide a maximum magnetron power of 1400 W . This approach not only reduces reaction time but also enhances the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide is unique due to its combination of a triazine ring and phenoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.

Properties

CAS No.

50507-94-3

Molecular Formula

C21H28N6O5S

Molecular Weight

476.6 g/mol

IUPAC Name

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid

InChI

InChI=1S/C19H22N6O2.C2H6O3S/c1-19(2)24-17(20)23-18(21)25(19)14-8-10-15(11-9-14)27-12-16(26)22-13-6-4-3-5-7-13;1-2-6(3,4)5/h3-11H,12H2,1-2H3,(H,22,26)(H4,20,21,23,24);2H2,1H3,(H,3,4,5)

InChI Key

DTOZBVJMCXRZBN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)N)N)C

Origin of Product

United States

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